

Rhodomycin A: A Technical Overview of its Properties and Biological Activity

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Compound of Interest

Compound Name: *Rhodomycin A*

Cat. No.: *B1240706*

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This technical guide provides an in-depth overview of **Rhodomycin A**, an anthracycline antibiotic. The document details its physicochemical properties, outlines common experimental protocols for its isolation and characterization, and describes its known mechanism of action within cellular signaling pathways.

Core Physicochemical Properties

Rhodomycin A is a member of the anthracycline family of natural products, which are known for their distinctive red or orange coloration and significant biological activities, including antibacterial and antitumor properties.^[1] First identified by H. Brockmann in 1963, the rhodomycins are aromatic polyketides produced by various species of *Streptomyces*, such as *Streptomyces purpurascens*.^{[1][2]}

The fundamental structure of these compounds is characterized by a 7,8,9,10-tetrahydrotetracene-5,12-quinone backbone, with structural diversity arising from different sugar moieties attached to the aglycone.^[1]

Quantitative Data Summary

The key quantitative properties of **Rhodomycin A** are summarized in the table below.

Property	Value	Source
Molecular Formula	C36H48N2O12	PubChem CID 9896436[2]
Molecular Weight	700.8 g/mol	PubChem CID 9896436[2]
IUPAC Name	(7S,9R,10R)-7,10-bis[[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione	PubChem CID 9896436[2]
CAS Number	23666-50-4	PubChem CID 9896436[2]

Experimental Protocols

The following sections describe generalized methodologies for the isolation, purification, and characterization of **Rhodomycin A** and its analogues from bacterial cultures. These protocols are based on established procedures for **rhodomycin** analogues produced by *Streptomyces purpurascens*.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Isolation and Purification of Rhodomycin A

A common method for obtaining **Rhodomycin A** involves its extraction from a liquid culture of a producing *Streptomyces* strain.

- Cultivation: The *Streptomyces* isolate is grown in a suitable liquid medium to encourage the production of secondary metabolites, including rhodomycins.
- Extraction: The crude antibiotic complex is typically extracted from the culture using a solvent such as ethyl acetate.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Purification: The crude extract, which contains a mixture of **rhodomycin** analogues, is then subjected to purification. Preparative Thin Layer Chromatography (TLC) is a method used to separate the different fractions.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Characterization of Rhodomycin A

Following purification, the identity and structure of the compound are confirmed using various analytical techniques.

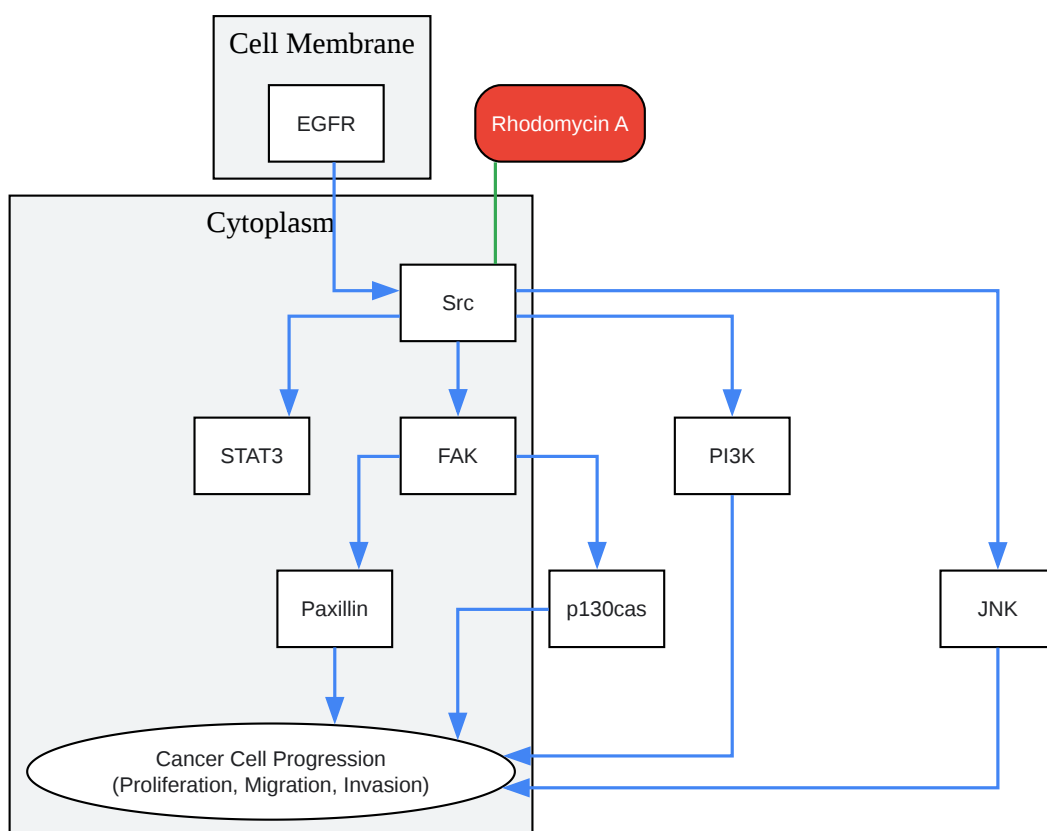
- **Spectroscopic Analysis:** UV-visible and Fourier-Transform Infrared (FT-IR) spectroscopy are employed to establish the identity of the purified compounds by comparing their spectra with published data.[\[1\]](#)[\[4\]](#)
- **Hydrolysis and Component Analysis:** Acid hydrolysis can be used to break down the rhodomycin molecule into its aglycone and sugar components. Subsequent analysis of these components by TLC can help in identifying the specific **rhodomycin** analogue.[\[1\]](#)

Biological Activity and Signaling Pathways

Rhodomycin A has been identified as a potent compound in the context of cancer cell progression, specifically in lung cancer. Research has shown that it can act as a novel Src-targeted compound.[\[5\]](#)

The inhibitory effects of **Rhodomycin A** on lung cancer progression are believed to occur through the suppression of multiple Src-related signaling pathways.[\[5\]](#) These pathways include PI3K, JNK, Paxillin, and p130cas.[\[5\]](#) Furthermore, **Rhodomycin A** has been observed to reduce the activity and expression of Src and its associated proteins, such as EGFR, STAT3, and FAK, in a dose-dependent manner.[\[5\]](#)

Below is a diagram illustrating the inhibitory effect of **Rhodomycin A** on the Src-related signaling pathways.



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